molecular formula C20H25NO3 B3005796 N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide CAS No. 1797694-63-3

N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide

Cat. No. B3005796
M. Wt: 327.424
InChI Key: NWKODDHGGWNHKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the interaction of N-(2-hydroxyphenyl)acetamide with various methyl(organyl)dichlorosilanes to form silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. These reactions suggest that the synthesis of N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide could involve similar interactions between an acetamide precursor and appropriate reagents to introduce the methoxy, phenylbutyl, and o-tolyloxy groups .

Molecular Structure Analysis

The molecular structure of related compounds such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been analyzed through crystallography, revealing linear and bent conformations depending on the specific substituents present. This indicates that the structure of N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide would likely be influenced by the steric and electronic effects of its substituents, potentially affecting its conformation and reactivity .

Chemical Reactions Analysis

The related compounds exhibit reactivity such as hydrolysis to form silanols and transformation with alcohols to form silanes. This suggests that N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide may also undergo hydrolysis and could react with alcohols or other nucleophiles, depending on the presence and position of reactive functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are influenced by their molecular structures. For instance, the presence of hydrogen bonds and weak non-standard C-H...O hydrogen bonds in the crystal structures of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides affects their solid-state packing and could influence properties such as solubility and melting point. Similarly, N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide would have properties affected by its own intermolecular interactions and molecular geometry .

Scientific Research Applications

Chemoselective Acetylation and Synthesis

Chemoselective acetylation using immobilized lipase has been optimized for the synthesis of antimalarial drug intermediates, highlighting the utility of N-(2-hydroxyphenyl)acetamide derivatives in pharmaceutical synthesis. Vinyl acetate emerged as the best acyl donor due to its irreversibility and kinetic control, underscoring the synthesis's efficiency and selectivity (Magadum & Yadav, 2018).

Catalytic Hydrogenation for Green Synthesis

In the context of eco-friendly synthesis, a novel Pd/C catalyst demonstrated high activity and selectivity in the hydrogenation process to produce N-(3-amino-4-methoxyphenyl)acetamide, an essential intermediate for azo disperse dyes. This represents a significant advancement in developing sustainable production methods for chemical intermediates (Qun-feng, 2008).

Density Functional Theory Investigations

Research on N,N-diacylaniline derivatives, including structures similar to the target compound, utilized density functional theory (DFT) to explore their electronic properties and molecular geometries. This study aids in understanding the steric effects and electronic interactions crucial for designing new compounds with desired chemical properties (Al‐Sehemi et al., 2017).

Environmental Impact of Chloroacetamide Herbicides

Studies have delved into the environmental behaviors and effects of chloroacetamide herbicides, examining their adsorption, mobility, and efficacy in soils. This research provides insights into the environmental fate of similar compounds and informs agricultural practices to minimize adverse ecological impacts (Peter & Weber, 1985).

Safety And Hazards

This involves identifying the compound’s toxicity, flammability, environmental impact, and necessary precautions for handling and storage.


Future Directions

This involves discussing potential applications of the compound, areas of research it could be useful in, and how its synthesis and properties could be improved.


properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-4-20(23-3,17-11-6-5-7-12-17)15-21-19(22)14-24-18-13-9-8-10-16(18)2/h5-13H,4,14-15H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKODDHGGWNHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)COC1=CC=CC=C1C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide

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